Cas no 1228182-64-6 (methyl 2-(methylamino)-5-nitropyridine-3-carboxylate)

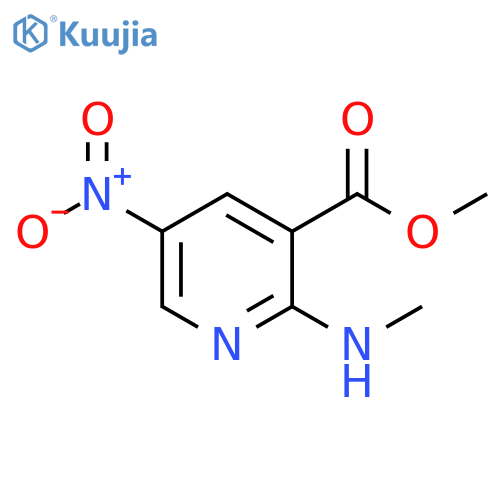

1228182-64-6 structure

商品名:methyl 2-(methylamino)-5-nitropyridine-3-carboxylate

CAS番号:1228182-64-6

MF:C8H9N3O4

メガワット:211.174761533737

MDL:MFCD16622796

CID:4579287

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(methylamino)-5-nitronicotinate

- 3-Pyridinecarboxylic acid, 2-(methylamino)-5-nitro-, methyl ester

- methyl 2-(methylamino)-5-nitropyridine-3-carboxylate

-

- MDL: MFCD16622796

- インチ: 1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10)

- InChIKey: HTZBLXXWGQTRJC-UHFFFAOYSA-N

- ほほえんだ: C1(NC)=NC=C([N+]([O-])=O)C=C1C(OC)=O

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR303671-500mg |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 500mg |

£126.00 | 2024-05-23 | ||

| abcr | AB269551-500mg |

Methyl 2-(methylamino)-5-nitronicotinate, 95%; . |

1228182-64-6 | 95% | 500mg |

€215.40 | 2025-02-15 | |

| A2B Chem LLC | AI78747-5mg |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| Ambeed | A458977-5g |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 97% | 5g |

$639.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-500mg |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 98% | 500mg |

¥1437.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-1g |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 98% | 1g |

¥2450.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513549-50mg |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 98% | 50mg |

¥1606.00 | 2024-08-09 | |

| abcr | AB269551-1 g |

Methyl 2-(methylamino)-5-nitronicotinate, 95%; . |

1228182-64-6 | 95% | 1g |

€315.00 | 2023-04-26 | |

| Apollo Scientific | OR303671-1g |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 1g |

£170.00 | 2024-05-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602509-5g |

Methyl 2-(methylamino)-5-nitronicotinate |

1228182-64-6 | 97% | 5g |

¥4389.0 | 2023-04-04 |

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1228182-64-6 (methyl 2-(methylamino)-5-nitropyridine-3-carboxylate) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228182-64-6)methyl 2-(methylamino)-5-nitropyridine-3-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):192.0/575.0